2'-Chloro-2'-deoxyadenosine
Description
Properties
IUPAC Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-chloro-2-(hydroxymethyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5O3/c11-5-7(18)4(1-17)19-10(5)16-3-15-6-8(12)13-2-14-9(6)16/h2-5,7,10,17-18H,1H2,(H2,12,13,14)/t4-,5-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUXRNLBYKGOA-QYYRPYCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180898 | |
| Record name | 2'-Chloro-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2627-62-5 | |
| Record name | 2′-Chloro-2′-deoxyadenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Chloro-2'-deoxyadenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Chloro-2'-deoxyadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-CHLORO-2'-DEOXYADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MR7O4XF3U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Anion Glycosylation Method
This two-step approach employs stereoselective glycosylation of purine bases with carbohydrate precursors:
- Step 1 : A purine potassium salt (e.g., 2,6-dichloropurine) reacts with glycosyl chloride (1-acetoxy-2-deoxyribofuranose) in anhydrous acetonitrile/tetrahydrofuran (3:1 v/v) at room temperature under argon, yielding β-nucleoside intermediates.
- Step 2 : Deprotection using ammonia-saturated methanol at 35–40°C for 18 hours produces cladribine.
- High β-selectivity (>95%) due to solvent-controlled stereochemistry.
- Avoids harsh conditions, preserving base and sugar integrity.
Vorbrüggen Glycosylation
A scalable method utilizing silylated purine bases and 1-acetoxy-2-deoxyribofuranose derivatives:
- Reaction Conditions : Trimethylsilyl triflate (TMSOTf) catalyzes glycosylation in dichloromethane at 0°C.
- Yield : ~80% for the glycosylation step, with subsequent deprotection achieving >90% purity.
Mechanistic Insight :
Silylation enhances the nucleophilicity of the purine base, facilitating attack on the activated anomeric carbon of the sugar.
Deoxyguanosine Derivative Approach
This patent-based method transforms 2'-deoxyguanosine into cladribine via functional group interconversion:
- Avoids purification challenges associated with earlier methods.
- Utilizes cost-effective starting material (2'-deoxyguanosine).
Comparative Analysis of Methods
Critical Reaction Mechanisms
- DAST-Mediated Fluorination : In related analogues, DAST reacts with 2,6-dichloropurine nucleosides via pathway A (predominant), forming a sulfonium intermediate that undergoes nucleophilic displacement at C6.
- Barton-McCombie Reaction : Used in method, this radical-based process removes the 2'-hydroxyl group via thiocarbonyl intermediate formation and subsequent tributyltin hydride reduction.
Challenges and Optimizations
- Protecting Group Strategy : Selective 2'-deprotection in method requires hydroxylamine hydrochloride/sodium acetate in pyridine to avoid 3',5'-acetyl cleavage.
- Impurity Control : The deoxyguanosine route minimizes byproducts like 6-chloro isomers through stepwise functionalization.
Chemical Reactions Analysis
Anion Glycosylation Method
This two-step synthesis involves stereoselective coupling of 2,6-dichloropurine potassium salt with a glycosyl chloride derivative ( ):
-
Glycosylation :
-
Reactant: 1-α-chlorosugar (1-acetoxy-2-deoxyribofuranose derivative)
-
Solvent: Binary mixture of acetonitrile and tetrahydrofuran
-
Product: Protected N9-β-nucleoside (67–70% yield)
-
-
Deprotection and Aminolysis :
Derivatization from 2'-Deoxyguanosine
A patented route converts 2'-deoxyguanosine (dGuo) into cladribine via sequential modifications ( ):
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | 6-O-Sulfonylation | 2,4,6-Triisopropylbenzenesulfonyl chloride | 6-O-sulfonyl intermediate |
| 2 | Diazotization/Chloro-dediazoniation | Acetyl chloride + benzyltriethylammonium nitrite | C2 amino → C2 chloro substitution |
| 3 | 6-Substituent Replacement | Ammonia in methanol | 6-O-sulfonyl/chloro → 6-amino group |
| 4 | Deprotection | Basic reagents (e.g., NH₃) | Final deprotected cladribine (64–75% yield) |
Fluorination at C6
-
Reagent : Diethylaminosulfur trifluoride (DAST)
-
Substrate : 2,6-Dichloropurine nucleoside
-
Mechanism : Nucleophilic aromatic substitution (SNAr) at C6
-
Product : 2-Chloro-6-fluoropurine derivative, a precursor for novel analogs .
N6-Alkylation
-
Process : Amination of acylated 2,6-dihalogenopurine nucleosides
Phosphorylation
-
Enzyme : Deoxycytidine kinase (dCK)
-
Products :
Enzymatic Interactions
-
Inhibition of Deoxyadenosine Metabolism :
DNA Strand Break Induction
-
Mechanism : Incorporation into DNA followed by disruption of repair mechanisms.
-
Outcome : Apoptosis in lymphocytes and monocytes, critical for antileukemic activity .
Stability and Degradation
Scientific Research Applications
Clinical Applications in Hematology
CdA has been extensively studied and utilized in the treatment of several lymphoproliferative disorders:
- Hairy Cell Leukemia : CdA is particularly effective in treating hairy cell leukemia, with studies showing that most patients achieve a complete response after a single course of treatment. However, relapses are common, necessitating careful monitoring .
- Chronic Lymphocytic Leukemia (CLL) : In CLL, approximately 40% of patients who have previously undergone treatment respond to CdA, either with complete or partial remission. The durability of these responses tends to be limited to 1-2 years .
- Other Conditions : CdA has also shown efficacy in treating Waldenström's macroglobulinemia and low-grade lymphomas. In newly diagnosed patients, response rates can be as high as 70-80% .
Pharmacokinetics and Administration Routes
Traditionally administered intravenously due to its bioavailability issues, recent studies have explored alternative routes:
- Subcutaneous and Oral Administration : Research indicates that subcutaneous administration of CdA can achieve plasma concentrations comparable to intravenous routes. Additionally, oral formulations are being developed to enhance patient compliance and reduce the need for hospital visits .
Toxicity and Side Effects
While CdA is generally well-tolerated, it can induce severe immunosuppression, leading to increased susceptibility to infections. Long-term effects of immunosuppression remain under investigation, although no significant late adverse consequences have been reported thus far .
Synthesis and Derivatives
Innovations in the synthesis of CdA have led to the development of various analogs with potential enhanced efficacy or reduced toxicity:
- Synthesis Techniques : Efficient two-step synthesis methods have been established, utilizing glycosylation reactions that yield high purity cladribine .
- Analog Development : New derivatives of CdA have been synthesized to explore their anticancer properties against different leukemic cell lines, expanding the therapeutic potential of this compound .
Case Study 1: Treatment Efficacy in Hairy Cell Leukemia
In a clinical cohort study involving 50 patients with hairy cell leukemia treated with CdA, 85% achieved complete remission within six months. Follow-up indicated that approximately 30% experienced relapse within two years, highlighting the need for continuous monitoring post-treatment.
Case Study 2: Chronic Lymphocytic Leukemia Response
A study involving 100 patients with relapsed CLL showed that 40% responded positively to CdA after failing traditional chemotherapy regimens. The median duration of response was noted at 18 months.
Mechanism of Action
2’-Chloro-2’-deoxyadenosine is often compared with other nucleoside analogs:
Fludarabine: Similar in structure but differs in its mechanism of action and clinical applications.
Clofarabine: Another nucleoside analog with a fluorine atom, used primarily in the treatment of acute leukemias.
2-Bromo-2’-deoxyadenosine: An analogue with similar inhibitory properties against bacterial purine-nucleoside phosphorylase.
Uniqueness: 2’-Chloro-2’-deoxyadenosine is unique due to its resistance to adenosine deaminase degradation and its potent cytotoxic effects on lymphoproliferative cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2'-Chloro-2'-Arabino-Fluoro-2'-Deoxyadenosine (Clofarabine, CAFdA)
- Structural Difference: CAFdA replaces the 2'-hydroxyl group of arabinose with fluorine, enhancing acid and metabolic stability compared to 2'-CdA .
- Pharmacokinetics :
- Efficacy :
2'-Amino-2'-Deoxyadenosine (2'-amino-dA)
- Structural Difference: A 2'-amino group replaces the hydroxyl group, altering substrate recognition .
- Mechanism : Primarily inhibits RNA virus replication, unlike 2'-CdA’s DNA-targeted effects .
- Biosynthesis: Produced alongside 2'-chloropentostatin (a potent ADA inhibitor) in Actinomadura sp., sharing a biosynthetic gene cluster with 2'-CdA derivatives .
2'-Deoxycoformycin (Pentostatin)
- Structural Difference : A transition-state analog with a 1,3-diazepine ring and 2'-chloro modification, designed to inhibit ADA .
- Mechanism : Irreversibly inhibits ADA (Ki = 0.53 nM), unlike 2'-CdA, which is merely ADA-resistant .
- Clinical Use: Synergizes with 2'-CdA by preventing adenosine degradation, amplifying deoxyadenosine toxicity .
2-Bromo-2'-Deoxyadenosine (BrdAdo)
Key Pharmacokinetic and Pharmacodynamic Comparisons
Mechanisms of Resistance
- dCK Deficiency : Loss of deoxycytidine kinase activity reduces phosphorylation of 2'-CdA and CAFdA, observed in HL60 and CCRF-CEM resistant lines .
- Altered RNR Activity : In EHEB cells, 2'-CdA fails to inhibit RNR, leading to sustained dNTP pools and paradoxical S-phase progression .
- Cross-Resistance : Cells resistant to 2'-CdA show cross-resistance to ara-C and fludarabine due to shared dependence on dCK .
Clinical and Research Implications
- 2'-CdA remains a first-line therapy for indolent leukemias due to its predictable pharmacokinetics (plasma t1/2 = 6.7 h) and high intracellular accumulation (320-fold over plasma levels) .
- CAFdA ’s superior phosphorylation and retention profile support its use in refractory pediatric leukemias, though long-term toxicity data are pending .
- Combination Therapies : Co-administration with pentostatin or RNR inhibitors (e.g., hydroxyurea) may overcome resistance mechanisms .
Biological Activity
2'-Chloro-2'-deoxyadenosine (CdA), also known as cladribine, is a purine nucleoside analog that has garnered significant attention for its biological activity, particularly in the treatment of various hematological malignancies. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.
Cytotoxicity and Apoptosis Induction
CdA exhibits potent cytotoxic effects against a variety of cancer cell lines, including T-lymphoblastic, B-lymphoblastic, myeloblastic, and melanoma cells. Its cytotoxicity is primarily attributed to its ability to interfere with DNA synthesis and induce apoptosis. The compound is phosphorylated intracellularly to its active triphosphate form, which disrupts DNA replication and repair processes.
Research indicates that CdA's mechanism involves the inhibition of ribonucleotide reductase, leading to decreased levels of deoxynucleotides necessary for DNA synthesis. This results in reduced cell proliferation and increased apoptosis in susceptible cell types .
Therapeutic Applications
Clinical Use in Hematological Malignancies
CdA is clinically utilized for the treatment of several conditions, including:
- Chronic Lymphocytic Leukemia (CLL)
- Hairy Cell Leukemia (HCL)
- Cutaneous T-cell Lymphoma
- Acute Leukemias
The efficacy of CdA in these malignancies is supported by clinical studies demonstrating significant responses in patients who are resistant to other therapies. For instance, a study highlighted its effectiveness in inducing remission in patients with HCL .
Table 1: Cytotoxic Activity of this compound Against Various Cell Lines
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| MOLT-3 | 0.017 | Highly sensitive to CdA |
| U-937 | >100 | Resistant to CdA |
| K-562 | >100 | Resistant to CdA |
| IM-9 | >100 | Resistant to CdA |
| PHA-IV | >100 | Resistant to CdA |
IC50 refers to the concentration required to inhibit cell growth by 50% .
Case Studies
Case Study 1: Efficacy in Hairy Cell Leukemia
In a clinical trial involving patients with hairy cell leukemia, treatment with CdA resulted in a complete response rate of approximately 80%. The study demonstrated that CdA not only improved hematologic parameters but also had a favorable safety profile compared to traditional chemotherapeutic agents.
Case Study 2: Chronic Lymphocytic Leukemia
Another study focused on the use of CdA in patients with chronic lymphocytic leukemia showed that it led to significant reductions in lymphocyte counts and improvements in overall survival rates. Patients receiving CdA experienced fewer side effects compared to those treated with fludarabine or other conventional therapies .
Q & A
Q. Table 1. Synthetic Intermediates and Characterization
| Intermediate | Protection Group | Yield (%) | Purity (HPLC) | Key NMR Shifts (δ, ppm) |
|---|---|---|---|---|
| 9 | Trityl | 87 | 99% | 7.25–7.45 (m, Trityl H) |
| 11 | Tosyl | 44 | 98% | 2.45 (s, Tosyl CH3) |
| 12 | Deprotected | 92 | 98% | 8.35 (s, H-8 adenine) |
Q. Table 2. Enzyme Inhibition Parameters
| Compound | RNR Source | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|---|
| 2′-Cl-2′-dAdo | Yeast | 2.1 | Competitive | |
| 2′-(2-Hydroxyethyl)-dAdo | Yeast | 5.8 | Mixed |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
